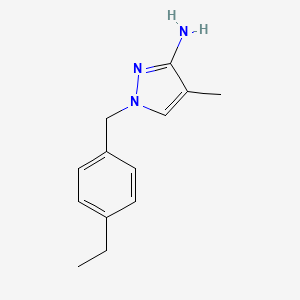![molecular formula C14H19NO2S B10909285 methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B10909285.png)
methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that features a unique structure combining a thieno[2,3-c]pyrrole core with a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a cyclohexyl-substituted thiophene derivative with a suitable pyrrole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl group or the thieno[2,3-c]pyrrole core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
Der Wirkungsmechanismus von Methyl-5-Cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden. Ausführliche Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Pfade aufzuklären .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-carboxylat: Fehlt die Cyclohexylgruppe, was sich auf seine chemischen Eigenschaften und Anwendungen auswirken kann.
6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-on:
Einzigartigkeit
Methyl-5-Cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-carboxylat zeichnet sich durch das Vorhandensein der Cyclohexylgruppe aus, die seine sterischen und elektronischen Eigenschaften beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Erforschung neuer chemischer Reaktionen und Anwendungen .
Eigenschaften
Molekularformel |
C14H19NO2S |
|---|---|
Molekulargewicht |
265.37 g/mol |
IUPAC-Name |
methyl 5-cyclohexyl-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H19NO2S/c1-17-14(16)12-7-10-8-15(9-13(10)18-12)11-5-3-2-4-6-11/h7,11H,2-6,8-9H2,1H3 |
InChI-Schlüssel |
WOHYVBIGEYZOCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(S1)CN(C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


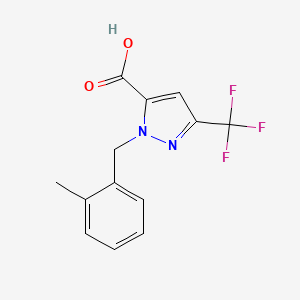
![3-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B10909209.png)
![{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10909214.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10909227.png)
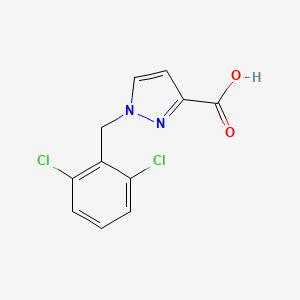
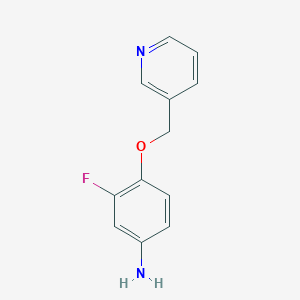
![1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B10909241.png)
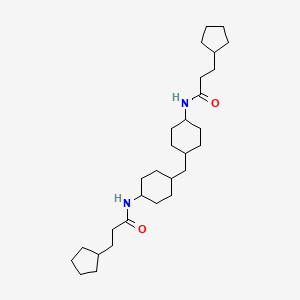
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10909250.png)
![Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10909256.png)

![Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate](/img/structure/B10909281.png)
![5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10909282.png)
